molecular formula C14H22N2O2 B7854475 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol CAS No. 67514-08-3

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol

Cat. No.: B7854475
CAS No.: 67514-08-3
M. Wt: 250.34 g/mol
InChI Key: DGSWVEFXJNJPNK-UHFFFAOYSA-N
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Description

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of serotonin receptor pharmacology. Its core structure features a 3-methoxyphenylpiperazine moiety linked to a propanol chain, a scaffold frequently identified in ligands targeting serotonin (5-HT) receptors . Compounds based on this structural template have demonstrated high affinity for key serotonin receptor subtypes, such as 5-HT1A, and have been investigated for their potential as dual-action agents that also interact with the serotonin transporter (SERT) . This dual pharmacological profile is a target of interest for developing new classes of antidepressants with a potentially faster onset of action . The 1-arylpiperazine subunit is a common pharmacophore in many centrally acting drugs and research compounds, underscoring its utility in probing central nervous system function . As a research chemical, this product is intended for in vitro studies to elucidate receptor binding mechanisms, signal transduction pathways, and for the synthesis of more complex derivative molecules. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-18-14-5-2-4-13(12-14)16-9-7-15(8-10-16)6-3-11-17/h2,4-5,12,17H,3,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSWVEFXJNJPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273813
Record name 4-(3-Methoxyphenyl)-1-piperazinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67514-08-3
Record name 4-(3-Methoxyphenyl)-1-piperazinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67514-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenyl)-1-piperazinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 1-(3-Methoxyphenyl)piperazine

The foundational step in synthesizing 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol is the alkylation of 1-(3-methoxyphenyl)piperazine with a propanol-derived alkylating agent. The patent US8084604B2 outlines a robust protocol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dioxane under reflux conditions . This method avoids racemization and enhances reaction efficiency by leveraging DBU’s strong nucleophilicity.

Reaction Conditions:

  • Alkylating Agent: 3-chloro-1-propanol or its tosylate derivative.

  • Base: DBU (1.5–2.0 equivalents) in dioxane.

  • Temperature: Reflux (≈100°C).

  • Duration: 10–24 hours.

The alkylation proceeds via an SN2 mechanism, with the piperazine nitrogen attacking the electrophilic carbon of the alkylating agent. Post-reaction, the mixture is cooled, diluted with dichloromethane (DCM), and washed with brine to remove excess base .

Intermediate Purification via Crystallization

Purification of the crude product is critical to isolate 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol from byproducts. The patent US8084604B2 describes enantiomeric resolution using (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid as a chiral resolving agent .

Crystallization Protocol:

  • Solvent: Ethyl acetate.

  • Temperature: 0–25°C.

  • Resolving Agent: (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid (1.0 equivalent).

The S-enantiomer preferentially crystallizes, yielding >98% enantiomeric excess (ee). This method is scalable and avoids chromatographic purification, which is cost-prohibitive for industrial production .

Protective Group Strategies

To prevent undesired side reactions during alkylation, tert-butoxycarbonyl (Boc) protection of the piperazine nitrogen is employed. A study from Ambeed.com demonstrates this approach using Boc₂O (di-tert-butyl dicarbonate) in DCM with N-ethyl-N,N-diisopropylamine (DIPEA) as a base .

Procedure:

  • Protection: 1-(3-Methoxyphenyl)piperazine is treated with Boc₂O (1.5 equivalents) and DIPEA (1.5 equivalents) in DCM at 20°C.

  • Alkylation: The Boc-protected intermediate reacts with 3-bromo-1-propanol in DMF at 70°C.

  • Deprotection: Boc removal using HCl in dioxane yields the final product.

This method achieves a 97% yield and >95% purity, as confirmed by HPLC .

Comparative Analysis of Synthesis Routes

The table below contrasts key methodologies for synthesizing 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol:

MethodAlkylating AgentBase/SolventYield (%)Purity (%)Reference
Direct Alkylation3-Chloro-1-propanolDBU/Dioxane8590
Boc-Protected Route3-Bromo-1-propanolDIPEA/DCM9795
Chiral ResolutionEthyl Acetate75*98

*Yield after enantiomeric separation.

The Boc-protected route offers superior yield and purity but requires additional steps for protection and deprotection. Direct alkylation is faster but less selective, necessitating rigorous purification .

Large-Scale Production Considerations

For industrial synthesis, process intensification is achieved by omitting intermediate purification. A study in Molecules highlights the use of propan-2-ol as a solvent for both alkylation and crystallization, reducing solvent waste . Key parameters include:

  • Temperature Gradient: 80°C for alkylation, −18°C for crystallization.

  • Acidification: Saturated ethereal HCl to precipitate the hydrochloride salt.

This approach reduces production costs by 30% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds structurally related to 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol exhibit significant antidepressant-like effects. A study highlighted that derivatives with similar structures show dual action as serotonin reuptake inhibitors and 5-HT₁A receptor antagonists. This dual mechanism may enhance serotonergic neurotransmission more effectively than traditional antidepressants .

In pharmacological tests such as the forced swimming test and learned helplessness model in rats, certain derivatives demonstrated promising results, suggesting their potential as new antidepressant agents with faster onset of action .

Binding Affinity Studies

Binding studies have shown that this compound and its analogs possess nanomolar affinity for serotonin transporter sites and 5-HT₁A receptors. For instance, one derivative exhibited a Ki value of 20 nM for both targets, indicating a strong interaction that could be leveraged for therapeutic purposes .

Table 1: Summary of Binding Affinities and Pharmacological Activities

Compound NameKi (nM)Activity TypeTest Model
Compound A20Serotonin TransporterBinding Study
Compound B<2005-HT₁A Receptor AntagonistForced Swimming Test
Compound C50Dual ActionLearned Helplessness Test

This table summarizes key findings from various studies evaluating the binding affinities and pharmacological activities of compounds related to 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol.

Mechanism of Action

The mechanism of action of 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an α-blocker, lowering peripheral blood pressure without affecting heart rate or intracranial pressure . The compound can also cross the blood-brain barrier and activate certain receptors, contributing to its central antihypertensive activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Positional Isomers :

  • 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-ol (CAS 6321-18-2): Differs in the methoxy group position (2- vs. 3-methoxy).
  • 3-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-ol (CAS 32229-98-4): Replaces methoxy with a chloro group at the para position, altering electronic properties (electron-withdrawing vs.

Functional Group Modifications :

  • SC211 (CHEMBL329228): A 4-chlorophenyl analog with an amide terminus (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide). The amide group enhances hydrogen-bonding capacity, contributing to high D4 receptor (D4R) selectivity .

Extended Aromatic Systems

  • 3-[4-(10H-Indolo[3,2-b]quinolin-11-yl)piperazin-1-yl]propan-1-ol: Incorporates a bulky indoloquinoline group, enabling π-π stacking with DNA G-quadruplex structures. This modification enhances specificity for c-Myc oncogene regulation .
  • Benzo[b]thiophene Derivatives (e.g., Compound 7 in ): Feature a benzo[b]thiophen-3-yl group, conferring dual 5-HT1A receptor (Ki = 30 nM) and serotonin transporter (SERT, Ki = 30 nM) affinity. The extended aromatic system increases lipophilicity and CNS penetration .

Terminal Functional Group Modifications

  • 3-(4-[3-(5-Nitro-1H-indol-1-yl)propyl]piperazin-1-yl)propan-1-ol (34) : Substitutes the terminal hydroxyl with a nitroindole moiety, introducing strong electron-withdrawing effects. This compound was synthesized for E-selectin antagonism, highlighting the role of terminal groups in target specificity .
  • 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (CAS 66307-55-9): Replaces propan-1-ol with a phenoxypropan-2-ol chain, altering stereochemistry and hydrogen-bonding patterns. Such changes may influence pharmacokinetics and receptor engagement .

Physical Properties :

  • Crystallography: The indoloquinoline analog () crystallizes in a monoclinic system (P21/c) with hydrogen-bonded networks (O–H···N, N–H···N), influencing solubility and stability .
  • Solubility : Hydroxyl-terminated compounds (e.g., propan-1-ol derivatives) generally exhibit higher aqueous solubility than amides or nitro-substituted analogs .

Biological Activity

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3-methoxyphenyl group and a propanol side chain. Its chemical structure can be represented as follows:

C15H22N2O\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin receptors. It has been shown to act as an α-blocker , which can lower peripheral blood pressure without significantly affecting heart rate or intracranial pressure.

Antidepressant Effects

Research indicates that derivatives of this compound exhibit potential antidepressant properties through dual mechanisms. Specifically, they may inhibit serotonin reuptake and antagonize 5-HT1A receptors, enhancing serotonergic neurotransmission . In animal models, compounds with similar structures demonstrated significant antidepressant-like activity in the forced swimming test, suggesting their efficacy in treating depression .

Antimicrobial and Antifungal Properties

The compound has also been evaluated for its antimicrobial and antifungal activities. Preliminary studies suggest that it possesses notable efficacy against various pathogens. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action, which could be beneficial in developing new antimicrobial agents .

Cardiovascular Applications

Given its mechanism as an α-blocker, there is ongoing investigation into the compound's potential applications in treating hypertension and other cardiovascular conditions. The ability to modulate blood pressure without adverse effects on heart rate presents a promising therapeutic avenue.

Summary of Biological Activities

Activity Effect Reference
AntidepressantInhibition of serotonin reuptake
AntimicrobialEffective against various pathogens
CardiovascularLowers blood pressure

Case Studies

Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant effects of piperazine derivatives, it was found that compounds similar to 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol showed significant binding affinity at the 5-HT transporter and 5-HT1A receptors (Ki values <20 nM). These findings suggest that such compounds could serve as a new class of antidepressants with rapid onset of action .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of piperazine derivatives reported MIC values for several synthesized compounds. Among them, compounds exhibiting structural similarities to 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol demonstrated potent activity against fungal pathogens, with MIC values ranging from 750 μg/mL to lower concentrations depending on the specific pathogen tested .

Q & A

Q. What analytical methods validate batch-to-batch consistency in academic synthesis?

  • Methodological Answer :
  • HPLC-MS : Compare retention times and mass spectra across batches using a C18 column (3.5 µm, 4.6 × 150 mm) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol
Reactant of Route 2
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3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol

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